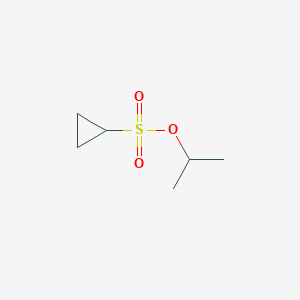

Isopropyl cyclopropanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl cyclopropanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLHDJNYNCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl Cyclopropanesulfonate

This guide provides a comprehensive overview of the synthesis of isopropyl cyclopropanesulfonate, a key intermediate in various chemical and pharmaceutical applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical experimental protocols. Our focus is on delivering not just a method, but a framework for understanding and optimizing this important chemical transformation.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the cyclopropanesulfonyl moiety into larger molecules. Its unique structural combination of a strained cyclopropyl ring and an electron-withdrawing sulfonate ester group imparts specific reactivity profiles that are leveraged in the development of novel agrochemicals and pharmaceuticals. For instance, compounds containing the cyclopropanesulfonamide group, derived from intermediates like this compound, have shown promise as potent inhibitors for enzymes such as the hepatitis C virus (HCV) NS3 protease.[1][2]

This guide will focus on the most prevalent and efficient synthetic route to this compound, which proceeds via a two-step process: the synthesis of the key intermediate, cyclopropanesulfonyl chloride, followed by its esterification with isopropanol.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This methodology ensures high yields and purity of the final product by first preparing a stable and reactive intermediate.

Diagram of the Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Cyclopropanesulfonyl Chloride

The foundational step in this pathway is the preparation of cyclopropanesulfonyl chloride (C₃H₅ClO₂S).[1][3] This intermediate is a versatile reagent in its own right, valued for its ability to introduce sulfonyl groups into organic molecules.[4]

Reaction Mechanism and Rationale

The synthesis commences with the formation of a Grignard reagent, cyclopropylmagnesium bromide, which is then reacted with sulfur dioxide. This is followed by chlorination using N-chlorosuccinimide (NCS) to yield the desired sulfonyl chloride.

Reaction Scheme:

-

Grignard Reaction & Sulfination:

-

c-C₃H₅MgBr + SO₂ → c-C₃H₅SO₂MgBr

-

-

Chlorination:

-

c-C₃H₅SO₂MgBr + NCS → c-C₃H₅SO₂Cl + MgBr(succinimide)

-

The choice of a Grignard reagent provides a nucleophilic source of the cyclopropyl group. The subsequent reaction with sulfur dioxide introduces the sulfonyl moiety. NCS is a mild and effective chlorinating agent for this transformation, minimizing side reactions.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride

Materials:

-

Cyclopropylmagnesium bromide (0.5 M in THF)

-

Sulfur dioxide (SO₂) solution in THF (~16 wt%)

-

N-chlorosuccinimide (NCS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Methyl tert-butyl ether (MTBE)

-

Brine solution

-

Celite

Procedure:

-

To a solution of cyclopropylmagnesium bromide (0.5 M, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at approximately -10°C, a solution of SO₂ in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 to -5°C.[5]

-

The reaction mixture is then allowed to warm to ambient temperature over a period of 30 minutes.[5]

-

Subsequently, N-chlorosuccinimide (2.0 g, 15 mmol) is added at a temperature of approximately -5 to 0°C.[5]

-

The reaction mixture is again warmed to ambient temperature and then diluted with 50 mL of methyl tert-butyl ether.[5]

-

50 mL of water is added to the reaction mixture, and it is stirred for 5 minutes.[5]

-

The organic layer is separated and washed with 50 mL of brine.[5]

-

The organic layer is then concentrated to yield the crude cyclopropanesulfonyl chloride.[5]

Table 1: Key Parameters for Cyclopropanesulfonyl Chloride Synthesis

| Parameter | Value | Rationale |

| Reaction Temperature (SO₂ addition) | -10 to -5°C | To control the exothermic reaction and prevent side product formation. |

| Reaction Temperature (NCS addition) | -5 to 0°C | To ensure selective chlorination and minimize degradation. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for Grignard reactions. |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | Mild and selective chlorinating agent. |

Step 2: Esterification to this compound

The second and final step is the sulfonylation of isopropanol with the newly synthesized cyclopropanesulfonyl chloride. This reaction is a classic example of forming a sulfonate ester from a sulfonyl chloride and an alcohol.[4][5]

Reaction Mechanism and Rationale

The esterification reaction proceeds via nucleophilic attack of the hydroxyl group of isopropanol on the electrophilic sulfur atom of the cyclopropanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Scheme:

c-C₃H₅SO₂Cl + (CH₃)₂CHOH → c-C₃H₅SO₂OCH(CH₃)₂ + HCl

The base is crucial as it prevents the protonation of the alcohol, which would render it non-nucleophilic, and also prevents the potential for acid-catalyzed side reactions.

Diagram of the Esterification Mechanism

Caption: Mechanism of esterification for this compound synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Crude or purified cyclopropanesulfonyl chloride

-

Isopropanol (anhydrous)

-

Pyridine or Triethylamine (anhydrous)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve the cyclopropanesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous isopropanol (1.1 equivalents) to the solution.

-

Slowly add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Table 2: Key Parameters for this compound Synthesis

| Parameter | Value | Rationale |

| Reaction Temperature | 0°C to room temperature | Initial cooling controls the exothermic reaction; warming to room temperature ensures completion. |

| Base | Pyridine or Triethylamine | Acts as an HCl scavenger to drive the reaction to completion. |

| Solvent | Dichloromethane | Aprotic solvent that dissolves reactants and is relatively inert. |

| Work-up | Acid and base washes | To remove unreacted starting materials and the base catalyst. |

Product Characterization and Purity Assessment

The final product, this compound (C₆H₁₂O₃S), should be characterized to confirm its identity and purity.[6][7]

Table 3: Properties of this compound

| Property | Value | Source |

| CAS Number | 146475-51-6 | [6] |

| Molecular Formula | C₆H₁₂O₃S | [6] |

| Molecular Weight | 164.22 g/mol | [6] |

| Purity (typical) | ≥95% - 97% | [6][7] |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to verify the structure of the synthesized compound. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety Considerations

-

Cyclopropanesulfonyl chloride is a corrosive and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Isopropanol is a flammable liquid.[8]

-

Pyridine and Triethylamine are flammable and toxic bases with strong odors. They should be handled with care in a fume hood.

-

The reactions, particularly the Grignard reaction and the esterification, can be exothermic and should be performed with adequate cooling.

Conclusion

The synthesis of this compound via the two-step pathway involving the preparation of cyclopropanesulfonyl chloride followed by esterification with isopropanol is a robust and reliable method. This guide has provided a detailed, scientifically-grounded framework for understanding and executing this synthesis. By carefully controlling reaction parameters and adhering to safety protocols, researchers can successfully produce high-purity this compound for its various applications in the chemical and pharmaceutical industries.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. [Link]

-

LabSolutions. This compound. [Link]

-

European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Periodic Chemistry. Sulfonate Esters. [Link]

-

National Institutes of Health. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem. [Link]

Sources

- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. periodicchemistry.com [periodicchemistry.com]

- 5. eurjchem.com [eurjchem.com]

- 6. youtube.com [youtube.com]

- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. US2666735A - Purification of isopropyl alcohol - Google Patents [patents.google.com]

Foreword: The Strategic Importance of Isopropyl Cyclopropanesulfonate

An In-depth Technical Guide for the Research-Scale Synthesis of Isopropyl cyclopropanesulfonate

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of small, strained ring systems like cyclopropane is a well-established method for modulating a molecule's physicochemical properties. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. This compound serves as a valuable reagent, enabling the introduction of the cyclopropylsulfonyl moiety, a functional group of increasing interest. This guide provides a detailed, mechanistically-grounded, and field-tested approach to its synthesis, designed for researchers who require not just a protocol, but a comprehensive understanding of the process.

Part 1: Synthetic Strategy & Core Principles

The synthesis of this compound is most effectively approached via a two-stage process. This strategy isolates the preparation of the highly reactive sulfonyl chloride intermediate from the final esterification step, ensuring better control and maximizing overall yield.

-

Stage 1: Synthesis of Cyclopropanesulfonyl Chloride. This crucial intermediate is not commonly available in high purity and its synthesis is a critical first step. The chosen method involves the reaction of a Grignard reagent with sulfur dioxide, followed by oxidative chlorination.

-

Stage 2: Esterification. This is a classic nucleophilic substitution reaction where isopropanol attacks the electrophilic sulfur atom of the cyclopropanesulfonyl chloride, facilitated by a base to neutralize the hydrochloric acid byproduct.[1][2]

The entire workflow is designed to be self-validating, with clear checkpoints and purification steps to ensure the integrity of the final product.

Caption: High-level workflow for the two-stage synthesis of this compound.

Part 2: Synthesis of Cyclopropanesulfonyl Chloride Intermediate

The foundation of this synthesis is the reliable preparation of the cyclopropanesulfonyl chloride. Its electrophilic sulfonyl chloride group and the unique strain of the cyclopropane ring make it a potent reagent.[3]

2.1: Reaction Mechanism & Scientific Rationale

The synthesis begins with the formation of cyclopropylmagnesium bromide, a Grignard reagent. This organometallic species acts as a potent nucleophile.

-

Sulfur Dioxide Insertion: The Grignard reagent is added to a solution of sulfur dioxide at low temperatures. The cyclopropyl carbanion attacks the electrophilic sulfur atom of SO₂, forming a magnesium cyclopropanesulfinate salt.

-

Scientist's Note: Maintaining a low temperature (e.g., -10°C) is critical to prevent side reactions and decomposition of the thermally sensitive Grignard reagent and the sulfinate intermediate.[4]

-

-

Oxidative Chlorination: The intermediate sulfinate is then treated with an N-halo-succinimide, typically N-chlorosuccinimide (NCS). NCS serves as an electrophilic chlorine source, converting the sulfinate into the desired cyclopropanesulfonyl chloride.[4]

Caption: Reaction mechanism for the formation of the key sulfonyl chloride intermediate.

2.2: Detailed Experimental Protocol

Safety First: This procedure involves highly reactive and hazardous materials. Cyclopropanesulfonyl chloride is corrosive, moisture-sensitive, and liberates toxic gas upon contact with water.[5][6][7] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[5][8]

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Addition funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon) manifold

Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (10 mmol scale) |

| Cyclopropylmagnesium bromide | C₃H₅BrMg | ~145.3 | 0.5 M in THF | 20 mL |

| Sulfur Dioxide (in THF) | SO₂ | 64.07 | ~16 wt% | ~4.8 mL (12 mmol) |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Solid | 2.0 g (15 mmol) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | ~60 mL |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 | Anhydrous | 50 mL |

Procedure:

-

Setup: Assemble the dry three-necked flask with a stirrer, thermometer, and addition funnel under a positive pressure of inert gas.

-

Grignard Addition: To the flask, add 10 mL of anhydrous THF and cool the vessel to approximately -10°C using a suitable cooling bath (e.g., acetone/dry ice).

-

SO₂ Reaction: Slowly add the solution of sulfur dioxide in THF to the cooled Grignard solution over 10-15 minutes, ensuring the internal temperature does not rise above -5°C.[4]

-

Warm & Stir: Once the addition is complete, allow the reaction mixture to warm to ambient temperature over approximately 30 minutes.

-

NCS Addition: Re-cool the mixture to -5 to 0°C. Carefully add the N-chlorosuccinimide (NCS) in one portion.

-

Final Reaction: Allow the mixture to warm to ambient temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction mixture with 50 mL of methyl tert-butyl ether (MTBE). Add 50 mL of water and stir for 5 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with 50 mL of brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopropanesulfonyl chloride. The product is often used in the next step without further purification.

Part 3: Esterification for this compound

With the key intermediate in hand, the final stage is a straightforward but delicate esterification. The principles of this reaction are well-documented for converting alcohols into sulfonate esters.[1][2]

3.1: Reaction Mechanism & Scientific Rationale

This reaction is a nucleophilic acyl substitution at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the highly electrophilic sulfur atom of cyclopropanesulfonyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group.

-

Deprotonation: A mild base, such as triethylamine or pyridine, removes the proton from the oxonium ion to yield the final, neutral ester product and a salt byproduct (e.g., triethylammonium chloride).[2]

-

Scientist's Note: The base is crucial. Without it, the reaction would generate hydrochloric acid (HCl), which can lead to unwanted side reactions and degradation of the desired product. The choice of an aprotic solvent like dichloromethane (DCM) or THF is standard, as they are unreactive under these conditions.[9]

-

Caption: General mechanism for the base-mediated esterification of the sulfonyl chloride.

3.2: Detailed Experimental Protocol

Safety First: Isopropanol is a flammable liquid.[10] Triethylamine is a corrosive and flammable base. Handle all reagents within a fume hood and wear appropriate PPE.

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel (optional)

-

Inert gas (Nitrogen or Argon) atmosphere

Reagents:

| Reagent | Formula | MW ( g/mol ) | Density | Amount (10 mmol scale) |

| Cyclopropanesulfonyl chloride | C₃H₅ClO₂S | 140.59 | ~1.38 g/mL | ~1.41 g (10 mmol) |

| Isopropanol | C₃H₈O | 60.10 | 0.786 g/mL | 0.72 g (12 mmol) |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 1.52 g (15 mmol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 50 mL |

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude cyclopropanesulfonyl chloride (~10 mmol) in 40 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: To the stirred solution, add triethylamine (15 mmol) followed by the slow, dropwise addition of isopropanol (12 mmol) dissolved in 10 mL of DCM.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.

-

Quenching: Carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated aqueous sodium bicarbonate, and finally 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[11][]

Part 4: Conclusion

This guide outlines a robust and reproducible two-stage synthesis for this compound, a valuable building block for chemical research. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently prepare this reagent with high purity. The key to success lies in the careful execution of the Grignard reaction and the controlled conditions of the final esterification step. This methodology provides a solid foundation for further exploration and application of this versatile compound in pharmaceutical and materials science.

References

-

Sulfonate Esters - Periodic Chemistry. Periodic Chemistry. (2019-02-25). [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. European Journal of Chemistry. (2024-09-30). [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters - RSC Publishing. RSC Publishing. (2025-03-12). [Link]

-

A simple method for the synthesis of sulfonic esters - ResearchGate. ResearchGate. [Link]

- Process for the production of sulfonic esters - Google Patents.

- Preparation of cyclopropyl sulfonylamides - Google Patents.

-

Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-28). [Link]

- Process for the preparation of cyclopropyl sulfonamide - Google Patents.

-

Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. ResearchGate. (2013-11-27). [Link]

Sources

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. eurjchem.com [eurjchem.com]

- 3. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]

- 4. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclopropanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ISOPROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemscene.com [chemscene.com]

"Isopropyl cyclopropanesulfonate chemical properties and reactivity"

An In-Depth Technical Guide to Isopropyl Cyclopropanesulfonate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis, sulfonate esters are indispensable tools, prized for their ability to transform a poorly reactive hydroxyl group into an excellent leaving group. This activation is fundamental to a vast array of nucleophilic substitution and elimination reactions. Among these, this compound emerges as a noteworthy reagent, combining the steric and electronic properties of an isopropyl ester with the unique characteristics of a cyclopropyl moiety. Its utility as a research chemical, particularly in the synthesis of complex molecular architectures, makes a thorough understanding of its properties and reactivity essential for chemists in research and drug development.[]

This guide offers a comprehensive exploration of this compound, moving beyond a simple catalog of facts to explain the causality behind its chemical behavior. As a self-validating resource for scientists, it integrates foundational principles with practical, field-proven insights into its synthesis, reactivity, and safe handling.

Physicochemical and Spectroscopic Properties

The distinct structure of this compound dictates its physical characteristics and behavior. The presence of the highly strained cyclopropyl ring and the moderately bulky isopropyl group influences its reactivity and steric profile.

Physical and Chemical Data

A summary of the key physicochemical properties is presented below. It is important to note that experimental data for properties such as melting and boiling points are not widely reported in publicly available literature.[2]

| Property | Value | Source |

| CAS Number | 146475-51-6 | [][2][3] |

| Molecular Formula | C₆H₁₂O₃S | [][3] |

| Molecular Weight | 164.22 g/mol | [][3] |

| Purity | ≥95% - 97% (Typical Commercial Grade) | [3][4] |

| Appearance | Data not available | [2] |

| Solubility | Data not available | [2] |

| Storage | Store at 2-8°C, desiccated | [4] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [3] |

| LogP (calculated) | 0.9036 | [3] |

Spectroscopic Characterization

While specific spectra are proprietary, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are crucial for its identification and quality control. The general approach to spectroscopic problem-solving involves integrating data from various techniques to confirm the molecular structure.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic.

-

Isopropyl Group: A septet (1H) for the methine proton (-CH) coupled to the six methyl protons, and a doublet (6H) for the two equivalent methyl groups (-CH₃).

-

Cyclopropyl Group: A complex set of multiplets in the upfield region for the methine proton and the two pairs of non-equivalent methylene protons on the three-membered ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display four distinct carbon signals corresponding to the two unique carbons of the isopropyl group and the two unique carbons of the cyclopropyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonate ester functional group. The most prominent absorptions will be two strong, characteristic stretching bands for the S=O bonds, typically found in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 164.22 g/mol . Analysis of the fragmentation pattern could reveal the loss of the isopropyl group or cleavage of the cyclopropyl ring.

Synthesis and Purification

This compound is typically prepared through a standard esterification reaction. The most direct and common method involves the reaction of cyclopropanesulfonyl chloride with isopropyl alcohol.

General Synthesis Protocol

The synthesis requires a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions with the sulfonyl chloride starting material or the product ester.

Step-by-Step Methodology:

-

Reaction Setup: Isopropyl alcohol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) in a flask equipped with a magnetic stirrer and a nitrogen inlet. The flask is cooled in an ice bath (0°C).

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution.

-

Sulfonyl Chloride Addition: Cyclopropanesulfonyl chloride is added dropwise to the cooled, stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The causality behind this workflow is clear: the use of anhydrous conditions prevents hydrolysis of the reactive sulfonyl chloride, while the non-nucleophilic base is chosen specifically to act as a proton scavenger without competing as a nucleophile.

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the exceptional ability of the cyclopropanesulfonate anion to act as a leaving group. This makes the ester a potent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution (Sₙ2) Reactions

The primary utility of this compound is as a substrate in bimolecular nucleophilic substitution (Sₙ2) reactions.[6] In these reactions, a nucleophile attacks the carbon atom bonded to the oxygen of the sulfonate ester, displacing the cyclopropanesulfonate group.

Key Factors Influencing Sₙ2 Reactivity:

-

Leaving Group: The cyclopropanesulfonate anion is an excellent leaving group because its negative charge is stabilized by resonance across the three oxygen atoms and by the inductive effect of the sulfonyl group.

-

Electrophile: The carbon atom of an alkyl group attached to the sulfonate is the electrophilic center.[7]

-

Nucleophile: A wide range of strong nucleophiles can effectively displace the leaving group.[6][7] Examples include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), alkoxides (RO⁻), and amines (RNH₂).

-

Solvent: Polar aprotic solvents like acetone, DMF, or DMSO are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.[8]

General Sₙ2 Mechanism

The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.

Caption: Concerted backside attack mechanism of an Sₙ2 reaction.

Applications in Research and Drug Development

This compound is classified as a useful research chemical and an organic building block.[][4] Its primary application is in facilitating the conversion of alcohols to other functional groups, a critical transformation in multi-step synthesis.

-

Activation of Alcohols: The most common use is to convert a primary or secondary alcohol into a sulfonate ester. This intermediate is not typically isolated but is reacted in situ with a desired nucleophile. This two-step, one-pot sequence allows for the formal substitution of a hydroxyl group, which is itself a very poor leaving group.

-

Introduction of Diverse Functionality: By choosing the appropriate nucleophile, a wide range of functional groups can be introduced into a molecule at the position of the original alcohol. This versatility is invaluable in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

-

Pharmaceutical Synthesis: While specific examples in commercial drug synthesis are proprietary, reagents of this class are fundamental in constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).[3]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the reagent's integrity. The information provided in Safety Data Sheets (SDS) should always be followed.[2]

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9]

-

Use spark-proof tools and take precautionary measures against static discharge, as related compounds can be flammable.[2]

-

Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. The recommended storage temperature is often refrigerated (2-8°C).[4]

-

Keep the container tightly closed to prevent moisture contamination, which can lead to hydrolysis.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

-

-

Stability and Reactivity Hazards:

-

The SDS for this compound indicates that no specific data is available on its chemical stability or hazardous reactions.[2]

-

However, as a general precaution for sulfonate esters and related compounds, avoid strong oxidizing agents and extreme heat.

-

Conclusion

This compound is a valuable and versatile reagent for the synthetic chemist. Its primary role as an electrophile, stemming from the excellent leaving group ability of the cyclopropanesulfonate anion, enables a broad range of nucleophilic substitution reactions. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively leverage this building block to construct complex molecules, particularly in the pursuit of new therapeutic agents. Adherence to strict safety and handling protocols is paramount to its successful and safe application in the laboratory.

References

-

Title: Spectroscopy Problems Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction Source: YouTube (Najam Academy) URL: [Link]

-

Title: 8: Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Substitution and Elimination Course: Lesson 1 Course Overview Source: YouTube (ChemComplete) URL: [Link]

-

Title: 8.S: Nucleophilic Substitution Reactions (Summary) Source: Chemistry LibreTexts URL: [Link]

Sources

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. labsolu.ca [labsolu.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. ISOPROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Synthesis of Isopropyl Cyclopropanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Isopropyl cyclopropanesulfonate serves as a key intermediate in the introduction of this valuable functional group. This guide provides an in-depth exploration of the synthesis of this compound, detailing both established and novel methodologies. As Senior Application Scientists, we aim to furnish our colleagues in the research and development community with a scientifically rigorous and practical resource, explaining not just the "how" but also the "why" behind the synthetic choices.

Introduction: The Significance of the Cyclopropyl Moiety

The three-membered ring of cyclopropane confers a unique set of properties upon a molecule, including a high degree of s-character in its C-C bonds and a rigid, planar structure. In drug design, the incorporation of a cyclopropyl group can lead to:

-

Enhanced Potency: The rigid structure can lock a molecule into a bioactive conformation, improving its binding affinity for a target protein.

-

Improved Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, leading to a longer in vivo half-life.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility.

-

Novel Intellectual Property: The unique chemical space occupied by cyclopropane-containing compounds can be advantageous for securing patents.

This compound is a versatile reagent for introducing the cyclopropylsulfonyl moiety, a functional group found in a number of biologically active compounds.

Retrosynthetic Analysis: Deconstructing this compound

A logical retrosynthetic disconnection of this compound points to two primary building blocks: isopropanol and a cyclopropanesulfonyl donor. The most common and direct precursor for the latter is cyclopropanesulfonyl chloride.

Figure 2: Workflow for the synthesis of cyclopropanesulfonyl chloride.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Cyclopropyl bromide | 120.98 | 12.1 g | 0.10 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous THF | 72.11 | 100 mL | - |

| Sulfur dioxide (gas) | 64.07 | ~7.0 g | ~0.11 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.7 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Saturated NaHCO3 solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na2SO4 | 142.04 | - | - |

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (N2 or Ar), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add the magnesium turnings to the flask.

-

Dissolve the cyclopropyl bromide in 40 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Sulfinylation:

-

Cool the Grignard solution to -10 °C in an ice-salt bath.

-

Bubble sulfur dioxide gas through the solution via a subsurface addition tube. Monitor the weight of the SO2 cylinder to deliver the appropriate amount. The reaction is exothermic; maintain the temperature below 0 °C.

-

After the addition of SO2 is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Chlorination and Work-up:

-

Cool the reaction mixture to 0 °C.

-

In a separate flask, dissolve N-chlorosuccinimide in 100 mL of DCM.

-

Add the NCS solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 50 mL of cold water.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO3 solution and 50 mL of brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude cyclopropanesulfonyl chloride.

-

Trustworthiness of the Protocol: This protocol is based on well-established organometallic and chlorination reactions. The use of an inert atmosphere is critical for the successful formation of the Grignard reagent. Temperature control during the sulfinylation and chlorination steps is crucial to minimize side reactions. The aqueous work-up effectively removes inorganic byproducts.

Step 2: Esterification to this compound

The final step is the reaction of cyclopropanesulfonyl chloride with isopropanol in the presence of a base to form the sulfonate ester.

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydroxyl group of isopropanol on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction. [1]

Figure 3: Esterification of cyclopropanesulfonyl chloride with isopropanol.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (from 0.1 mol scale) | Moles |

| Cyclopropanesulfonyl chloride | 140.59 | ~14.1 g (crude) | ~0.10 |

| Isopropanol | 60.10 | 7.2 g (9.2 mL) | 0.12 |

| Pyridine | 79.10 | 9.5 g (9.7 mL) | 0.12 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M HCl solution | - | 2 x 50 mL | - |

| Saturated NaHCO3 solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na2SO4 | 142.04 | - | - |

Procedure:

-

Reaction Setup:

-

Dissolve the crude cyclopropanesulfonyl chloride in 100 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate container, mix the isopropanol and pyridine.

-

-

Esterification:

-

Add the isopropanol/pyridine mixture dropwise to the cooled solution of cyclopropanesulfonyl chloride over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with 50 mL of DCM.

-

Wash the organic layer sequentially with 2 x 50 mL of 1 M HCl solution (to remove pyridine), 50 mL of saturated NaHCO3 solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Causality in Experimental Choices:

-

Choice of Base: Pyridine is a common choice as it is a moderately strong, non-nucleophilic base that also acts as a solvent. Triethylamine is another suitable option. The use of a base is critical to drive the reaction to completion by neutralizing the HCl byproduct.

-

Solvent: Dichloromethane is a good solvent for all reactants and is relatively inert under the reaction conditions.

-

Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

-

Work-up: The acidic wash is essential to remove the amine base. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water before drying.

Novel Synthesis Methods: The Cutting Edge

While the traditional two-step synthesis is reliable, the field of organic chemistry is constantly evolving, with a focus on developing more efficient, sustainable, and safer methodologies.

Photocatalytic Approaches to Cyclopropanation

Recent advances in photoredox catalysis have opened up new avenues for the synthesis of cyclopropane rings under mild conditions. [2][3]These methods often utilize visible light to generate reactive intermediates that can undergo cyclopropanation reactions. While a direct photocatalytic synthesis of this compound has not been explicitly reported, a plausible conceptual pathway can be envisioned.

Conceptual Pathway:

A hypothetical photocatalytic approach could involve the generation of a cyclopropyl radical from a suitable precursor, which could then be trapped by a sulfonylating agent in the presence of isopropanol. This would represent a significant departure from the traditional ionic pathways.

Figure 4: Conceptual photocatalytic synthesis of this compound.

Challenges and Opportunities:

The development of such a method would require careful selection of the photocatalyst, cyclopropyl precursor, and reaction conditions to ensure efficient radical generation and trapping. However, the potential benefits in terms of milder reaction conditions and potentially novel reactivity make this an exciting area for future research.

Flow Chemistry for Sulfonate Ester Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated, continuous production. The synthesis of sulfonate esters is well-suited to flow chemistry.

Conceptual Flow Setup:

A flow reactor could be designed where a stream of cyclopropanesulfonyl chloride in a suitable solvent is mixed with a stream of isopropanol and a base at a controlled temperature. The reaction mixture would then pass through a heated coil to ensure complete conversion before being collected. In-line purification modules could also be incorporated.

Advantages of a Flow Approach:

-

Safety: The small reaction volumes in a flow reactor minimize the risks associated with exothermic reactions and the handling of reactive intermediates.

-

Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and purity.

-

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction.

Conclusion and Future Outlook

The synthesis of this compound is a key transformation for the introduction of the valuable cyclopropylsulfonyl moiety in drug discovery and development. The traditional two-step method, involving the preparation of cyclopropanesulfonyl chloride followed by esterification, remains a reliable and well-understood route. However, the exploration of novel synthetic strategies, such as those leveraging photocatalysis and flow chemistry, holds the promise of more efficient, sustainable, and safer methods in the future. As the demand for complex and diverse molecular architectures continues to grow, the development of innovative synthetic methodologies for key building blocks like this compound will remain a critical endeavor for the scientific community.

References

- Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). Photoredox-Catalyzed Alkene Cyclopropanations with Radical Carbenoids. Journal of the American Chemical Society, 140(25), 8037–8047.

- Milligan, J. A., Phelan, J. P., Polites, V. C., Kelly, C. B., & Molander, G. A. (2018). An Annulation Process for the Construction of 1,1-Disubstituted Cyclopropanes via a Radical/Polar Crossover Process. Organic Letters, 20(21), 6840–6844.

- Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). A Practical and Efficient Sulfonylation of Alcohols with Sulfonyl Chlorides Catalyzed by N,N,N',N'-Tetramethyl-1,3-propanediamine or N,N,N',N'-Tetramethyl-1,6-hexanediamine. Synthesis, 1999(09), 1633–1636.

- Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). A General Method for the Synthesis of Aryl Sulfonates from Arylboronic Acids and Sulfonyl Chlorides. Organic Letters, 1(3), 447–450.

- Lei, X., Jalla, A., Shama, M. A. A., Stafford, J. M., & Cao, B. (2015). Two Chromatography-Free and Eco-Friendly Protocols for Tosylation and Mesylation of Phenols. Synthesis, 47(16), 2578–2585.

- Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2–25.

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Chemistry LibreTexts. Converting an Alcohol to a Sulfonate Ester. [Link]

- Guesmi, A., Nouira, W., & Ben Hamadi, N. (2016). Asymmetric one-pot synthesis of cyclopropanes. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 45–52.

-

European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

YouTube. Formation of Sulfonate Esters from Alcohols. [Link]

-

Novatia, LLC. Sulfonate-ester-kinetic-study.pdf. [Link]

-

YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate. [Link]

-

YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate (Synthesis Example). [Link]

- Google Patents.

-

Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]

Sources

"spectroscopic data analysis of Isopropyl cyclopropanesulfonate (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Data Analysis of Isopropyl cyclopropanesulfonate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a compound of interest in pharmaceutical development and organic synthesis. As sulfonate esters are a class of compounds with potential genotoxic properties, their accurate identification and characterization are of paramount importance.[1][2][3] This document offers a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from related structures.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₁₂O₃S, Molecular Weight: 164.22 g/mol ) possesses a unique combination of a strained cyclopropyl ring, a sulfonate ester functional group, and an isopropyl moiety.[4][] Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. This guide will deconstruct the anticipated spectra to provide a clear roadmap for the identification and characterization of this molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclopropyl groups.

-

Isopropyl Group:

-

CH Proton: A septet is predicted for the single methine proton, arising from coupling to the six equivalent methyl protons. This signal is expected to appear downfield due to the deshielding effect of the adjacent oxygen atom of the sulfonate group.

-

CH₃ Protons: A doublet will be observed for the six equivalent methyl protons, resulting from coupling to the single methine proton.

-

-

Cyclopropyl Group:

-

CH Proton: The proton on the carbon attached to the sulfur atom will be a multiplet, coupled to the four protons on the other two carbons of the ring.

-

CH₂ Protons: The four protons on the two methylene groups of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns (multiplets), further complicated by geminal and cis/trans vicinal couplings. These protons are expected to be in the high-field region of the spectrum, characteristic of cyclopropyl rings.

-

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl CH | 4.8 - 5.0 | septet | ~6.2 |

| Isopropyl CH₃ | 1.3 - 1.5 | doublet | ~6.2 |

| Cyclopropyl CH | 2.5 - 2.7 | multiplet | - |

| Cyclopropyl CH₂ | 0.9 - 1.2 | multiplet | - |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

-

Isopropyl Group: Two signals are expected, one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃). The methine carbon will be significantly downfield due to the attachment to the oxygen atom.

-

Cyclopropyl Group: Two signals are predicted, one for the methine carbon attached to the sulfur atom and one for the two equivalent methylene carbons (CH₂).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isopropyl CH | 75 - 80 |

| Isopropyl CH₃ | 22 - 25 |

| Cyclopropyl CH | 30 - 35 |

| Cyclopropyl CH₂ | 5 - 10 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonate ester group.

-

S=O Stretching: Two very strong and characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds.

-

S-O Stretching: A strong absorption is anticipated for the S-O single bond stretch.

-

C-O Stretching: A strong band corresponding to the C-O stretch of the ester is also expected.

-

C-H Stretching: Absorptions for the C-H bonds of the isopropyl and cyclopropyl groups will be present. The C-H stretching of the cyclopropyl ring may appear at a slightly higher wavenumber (>3000 cm⁻¹) compared to the sp³ C-H of the isopropyl group (<3000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | 1350 - 1370 | Strong |

| S=O | Symmetric Stretch | 1170 - 1190 | Strong |

| S-O | Stretch | 950 - 1050 | Strong |

| C-O | Stretch | 1000 - 1100 | Strong |

| Cyclopropyl C-H | Stretch | ~3080 | Medium |

| sp³ C-H | Stretch | 2850 - 3000 | Medium |

Experimental Protocol for IR Analysis

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: A background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. The analysis of sulfonate esters can be performed using various techniques, including GC-MS and LC-MS with different ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[6]

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion ([M]⁺˙) of this compound (m/z 164) may be observed, although it could be of low abundance due to the lability of the sulfonate ester. The fragmentation is expected to be driven by the cleavage of the bonds adjacent to the sulfonate group.

-

Loss of the Isopropyl Group: Cleavage of the O-isopropyl bond can lead to the formation of a cyclopropanesulfonyl cation at m/z 121 and an isopropyl radical.

-

Loss of the Isopropoxy Radical: A common fragmentation pathway for esters is the loss of the alkoxy radical, which would result in a fragment at m/z 105.

-

Formation of the Isopropyl Cation: Cleavage of the C-O bond can generate a stable isopropyl cation at m/z 43.

-

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the isopropyl group, resulting in a radical cation at m/z 122.

-

Cyclopropyl Ring Fragmentation: The cyclopropyl group itself can fragment, for instance, by losing ethene to give characteristic ions.

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion |

| 164 | [C₆H₁₂O₃S]⁺˙ (Molecular Ion) |

| 122 | [C₃H₆O₃S]⁺˙ |

| 121 | [C₃H₅O₂S]⁺ |

| 105 | [C₃H₅O₃S]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocol for MS Analysis (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC):

-

Injector: Use a split/splitless injector at a temperature of ~250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Scan from m/z 35 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification and structural verification. The predicted data in this guide, based on established chemical principles, offers a detailed blueprint for researchers and drug development professionals. The characteristic signals in ¹H and ¹³C NMR, the distinct vibrational bands in the IR spectrum, and the logical fragmentation patterns in the mass spectrum collectively serve as a multi-faceted analytical signature for this compound. The provided experimental protocols offer a starting point for the practical application of these techniques.

References

-

Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014). PubMed. Retrieved from [Link]

-

A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Semantic Scholar. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Novatia, LLC. Retrieved from [Link]

-

Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. (2017). PubMed. Retrieved from [Link]

-

14.1 Introduction to IR Spectroscopy. (2018). YouTube. Retrieved from [Link]

-

Isopropyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Semantic Scholar [semanticscholar.org]

- 3. enovatia.com [enovatia.com]

- 4. chemscene.com [chemscene.com]

- 6. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

"understanding the stability of Isopropyl cyclopropanesulfonate"

An In-depth Technical Guide to the Stability of Isopropyl Cyclopropanesulfonate

Abstract

This compound is a significant reagent and intermediate in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique structure, combining a highly strained cyclopropyl ring with a reactive sulfonate ester, presents distinct stability challenges that are critical to understand for process development, formulation, and regulatory compliance. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore the intrinsic instabilities arising from its constituent moieties, delineate its primary degradation pathways, present robust analytical methodologies for stability assessment, and offer evidence-based protocols for its handling and storage. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's chemical behavior.

Introduction: The Duality of Reactivity and Instability

The utility of this compound in chemical synthesis is intrinsically linked to its reactivity. The cyclopropanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the cyclopropyl moiety offers unique conformational and electronic properties to target molecules. However, the very features that make it a valuable synthetic tool—high ring strain and an activated ester linkage—also render it susceptible to degradation.

A thorough understanding of its stability profile is not merely an academic exercise; it is a prerequisite for its effective and safe use. Uncontrolled degradation can lead to:

-

Loss of reagent potency and inaccurate stoichiometry in synthetic processes.

-

The emergence of unknown impurities that can complicate purification and compromise the safety profile of a final active pharmaceutical ingredient (API).

-

Inconsistent results in biological assays if used as a research chemical.

This guide deconstructs the stability of this compound by first examining its structural components and then integrating this knowledge to predict and analyze its overall degradation behavior.

Foundational Principles of Molecular Stability

The stability of this compound is best understood by dissecting the contributions of its two key functional components: the cyclopropane ring and the isopropyl sulfonate ester.

The Cyclopropane Moiety: A Reservoir of Ring Strain

The three-membered cyclopropane ring is inherently unstable due to significant ring strain, which is a combination of angle strain and torsional strain.[1][2]

-

Angle Strain: The carbon-carbon bond angles in cyclopropane are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[3] This compression leads to poor orbital overlap, creating weak, "bent" bonds and a high level of stored potential energy.[3][4]

-

Torsional Strain: All carbon-hydrogen bonds on adjacent carbon atoms are in an eclipsed conformation, further increasing the molecule's internal energy.[2]

This high-energy state makes the cyclopropane ring susceptible to ring-opening reactions under various conditions, including exposure to strong acids or thermal stress, to relieve the strain.

Caption: Deviation from ideal sp³ bond angles in cyclopropane.

The Sulfonate Ester Linkage: An Activated Leaving Group

Sulfonate esters are well-known in organic chemistry for being excellent leaving groups, a consequence of the stability of the resulting sulfonate anion. The negative charge on the sulfonate anion is highly delocalized across the three oxygen atoms, making it a very weak base and thus a facile leaving group in nucleophilic substitution reactions.

The stability of the sulfonate ester bond itself is subject to several factors:

-

Solvolysis: The ester can be cleaved by solvent molecules. Hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol) are common degradation pathways.[5] The presence of water, even in small amounts, can significantly accelerate degradation.[5]

-

Nucleophilic Attack: The ester is susceptible to attack by a wide range of nucleophiles.

-

Thermal Stability: The thermal stability of sulfonate esters is dependent on the nature of the alcohol component. Esters of secondary alcohols, like isopropanol, are known to be less thermally stable than those of primary alcohols.[6]

Primary Degradation Pathways

The combination of a strained ring and a reactive ester leads to several predictable degradation pathways. A forced degradation study is essential to identify and characterize the resulting impurities.

Caption: Predicted degradation pathways for this compound.

Pathway A: Hydrolysis

Hydrolysis is often the primary non-photolytic degradation pathway in the presence of moisture. The reaction can be catalyzed by both acid and base.

-

Mechanism: Water acts as a nucleophile, attacking the sulfur atom of the sulfonate ester, leading to the cleavage of the S-O bond and the formation of cyclopropanesulfonic acid and isopropanol.

-

Significance: This pathway is highly relevant for aqueous formulations or during workups involving aqueous phases. The presence of water dramatically reduces the equilibrium level of the sulfonate ester.[5]

Pathway B: Nucleophilic Substitution

Given that cyclopropanesulfonate is an excellent leaving group, the molecule is susceptible to SN2 reactions where a nucleophile attacks the secondary carbon of the isopropyl group.

-

Mechanism: A nucleophile (Nu⁻) attacks the electrophilic carbon attached to the sulfonate oxygen, displacing the cyclopropanesulfonate anion.

-

Significance: This is a critical consideration in process chemistry, where residual nucleophiles from previous steps (e.g., halides, amines, thiols) can lead to impurity formation.[6] Buffers used in formulations can also serve as nucleophiles.

Pathway C: Ring Opening

The inherent strain of the cyclopropane ring makes it liable to open under energetic conditions.

-

Mechanism: While less common under standard storage conditions, acidic environments or elevated temperatures can promote protonation and subsequent cleavage of a C-C bond in the ring, leading to a variety of isomeric acyclic sulfonates.

-

Significance: This pathway is a concern during synthesis at high temperatures or in the presence of strong acids. It can lead to a complex mixture of impurities that are difficult to separate and characterize.

Analytical Strategy for Stability Assessment

A robust, stability-indicating analytical method is crucial for quantifying the parent compound and detecting any potential degradants. A combination of chromatographic techniques is typically most effective.

Forced Degradation Study Workflow

A forced degradation (or stress testing) study is the cornerstone of understanding a molecule's stability. It involves subjecting the compound to harsh conditions to accelerate decomposition.

Caption: Workflow for a comprehensive forced degradation study.

Recommended Analytical Methodologies

Method 1: Stability-Indicating HPLC-UV/MS

This method is the primary tool for quantifying the parent compound and its non-volatile degradants.

| Parameter | Recommendation | Rationale |

| Column | C18 Reverse-Phase (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic or Orthophosphoric Acid in Water | Provides sharp peak shapes for acidic analytes like the sulfonic acid degradant.[7] |

| Mobile Phase B | Acetonitrile or Methanol | Elutes the parent compound and less polar impurities. |

| Gradient | Start with high aqueous content (e.g., 95% A) and ramp to high organic (e.g., 95% B) | Ensures elution of all components, from polar degradants to the parent ester. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp | 40 °C | Improves peak shape and reduces viscosity, ensuring reproducible retention times.[7] |

| Detection | UV (e.g., 210 nm) and Mass Spectrometry (MS) | UV provides quantitative data, while MS provides mass information for peak identification and purity assessment. |

Method 2: Headspace GC/MS for Volatile Impurities

This method is crucial for detecting volatile degradants like isopropanol or potential ring-opening fragments.

| Parameter | Recommendation | Rationale |

| Incubation | Heat sample vial (e.g., 70°C for 15 min) | Drives volatile analytes into the headspace for injection.[5] |

| Column | DB-624 or similar phase for volatile analysis | Optimized for separation of low molecular weight, polar compounds. |

| Carrier Gas | Helium at a constant flow | Inert carrier gas standard for GC/MS. |

| Oven Program | Start at low temperature (e.g., 60°C) and ramp to high (e.g., 250°C) | Separates volatile compounds based on their boiling points.[5] |

| Detection | Electron Ionization Mass Spectrometry (EI-MS) | Provides fragmentation patterns that serve as a fingerprint for identifying unknown volatile compounds. |

Method Validation

The chosen analytical methods must be validated to ensure they are fit for purpose.

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Peak purity analysis via a diode array detector or MS is essential.[7] |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. Typically assessed over a range from 50% to 150% of the target concentration. |

| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery experiments at multiple levels (e.g., LOQ, 100%, 150%).[7] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.[7] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature).[7] |

Recommended Handling and Storage Protocols

Based on the inherent instabilities, strict handling and storage procedures are mandatory to preserve the integrity of this compound.

-

Storage Conditions: The material should be stored at refrigerated temperatures (2-8°C) to minimize thermal degradation.[8] It must be kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and oxygen. A desiccated environment is crucial to prevent hydrolysis.[8]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and potent nucleophiles.[9] The use of protic solvents, especially water, should be minimized or eliminated where possible.[5]

-

Handling Procedures: When handling, work quickly and minimize exposure to the ambient atmosphere. Use dry glassware and solvents. For solution-based applications, prepare solutions fresh and use them promptly.

-

Safety Precautions: this compound is listed with hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The stability of this compound is a delicate balance dictated by the high ring strain of its cyclopropyl group and the reactivity of its sulfonate ester linkage. The primary degradation risks are hydrolysis and nucleophilic substitution, with ring-opening being a concern under more energetic conditions. A multi-faceted analytical approach, combining a stability-indicating HPLC method with GC/MS for volatiles, is essential for a complete stability profile. By understanding these degradation pathways and implementing rigorous, scientifically-grounded handling and storage protocols, researchers and developers can ensure the quality, reliability, and safety of this valuable chemical reagent.

References

-

Novatia, LLC. (2010). A Detailed Mechanistic and Kinetic Study of the Formation and Fate of Sulfonate Esters. Organic Process Research & Development, 14(4). [Link]

-

Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

-

Yamamoto, K., Ohta, K., & Ando, K. (2004). Most Stable Conformation of the Cyclopropane Ring Attached at a Carbon Atom in a 1,2-Dicarba-closo-dodecaborane(12) System. The Journal of Organic Chemistry, 69(19), 6373–6382. [Link]

-

Cambiosis. (2021). Why cyclopropane is very less stable cycloalkane?? | Concept of Ring strain and Torsion strain. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts. [Link]

-

Sreekanth, N., et al. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results, 13(5). [Link]

-

ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

-

Product Quality Research Institute. Sulfonate Esters – How Real is the Risk?. PQRI. [Link]

-

PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]

-

Wikipedia. Isopropyl alcohol. Wikipedia. [Link]

-

ChemUniverse. This compound. ChemUniverse. [Link]

-

National Institutes of Health. Isopropanol. PubChem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. enovatia.com [enovatia.com]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]